molecular formula C10H19NO B1466496 7-Oxa-11-azaspiro[5.6]dodecane CAS No. 1484785-53-6

7-Oxa-11-azaspiro[5.6]dodecane

Cat. No.: B1466496
CAS No.: 1484785-53-6
M. Wt: 169.26 g/mol
InChI Key: YTWSONDGYCENJG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

The inherent three-dimensionality of spirocyclic systems is a key driver of their importance in chemical research. This rigid, well-defined spatial arrangement allows for the precise positioning of functional groups in three-dimensional space. Such control is highly desirable in fields like materials science and, most notably, drug discovery, where the specific orientation of a molecule can dictate its interaction with biological targets. The introduction of spiro centers can also lead to novel molecular scaffolds with unique physical and chemical properties.

Role of Azaspirocyclic and Oxazaspirocyclic Scaffolds in Medicinal Chemistry

Within the broader family of spirocycles, those containing nitrogen (azaspirocycles) and both nitrogen and oxygen (oxazaspirocycles) are of particular interest to medicinal chemists. The presence of these heteroatoms can introduce favorable properties such as improved solubility, the ability to form hydrogen bonds, and specific polar interactions with biological macromolecules like proteins and enzymes. These features make azaspirocyclic and oxazaspirocyclic scaffolds valuable building blocks in the design of new therapeutic agents. For instance, the incorporation of such scaffolds has been shown to influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Specific Research Focus on 7-Oxa-11-azaspiro[5.6]dodecane within the Spirocyclic Landscape

While the broader classes of azaspirocyclic and oxazaspirocyclic compounds are well-explored, research into specific, less common scaffolds like this compound is an emerging area. This particular compound features a six-membered tetrahydropyran (B127337) ring fused to a seven-membered azepane ring through a spiro carbon atom. The combination of an ether linkage and an amine within this rigid spirocyclic framework presents a unique set of properties and potential applications that are beginning to be explored.

While direct and extensive research on this compound is limited, its structural similarity to other studied oxa-azaspiro compounds allows for informed hypotheses about its potential. For example, research on the related compound, 1-Oxa-5-azaspiro[5.6]dodecane, has highlighted its utility as a versatile scaffold for synthesizing biologically active molecules. It has been investigated as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a critical component for the bacterium's survival. This suggests that the this compound scaffold could also serve as a starting point for the development of novel antibacterial agents.

The synthesis of such complex spirocycles can be challenging. However, methods like the Prins cyclization have been employed for the construction of similar spirocyclic systems, offering a potential route to access this compound and its derivatives.

Further investigation into the synthesis and biological activity of this compound is warranted to fully understand its potential contributions to medicinal chemistry and materials science. The unique arrangement of its heteroatoms within a constrained three-dimensional structure makes it a compelling target for future research endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1484785-53-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

7-oxa-11-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-5-10(6-3-1)9-11-7-4-8-12-10/h11H,1-9H2

InChI Key

YTWSONDGYCENJG-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CNCCCO2

Canonical SMILES

C1CCC2(CC1)CNCCCO2

Origin of Product

United States

Spectroscopic and Diffraction Based Characterization of 7 Oxa 11 Azaspiro 5.6 Dodecane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 7-oxa-11-azaspiro[5.6]dodecane, a combination of one-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and, for specific analogues, ¹⁹F NMR, is essential for complete structural assignment.

Proton NMR (¹H NMR) provides information on the chemical environment and spatial relationships of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling constant (J) between adjacent protons reveals their dihedral angles, aiding in stereochemical assignments.

While specific ¹H NMR data for this compound is not extensively published, data from structurally similar spirocyclic systems, such as the 8-azaspiro[5.6]dodec-10-ene scaffold, offer valuable insights into the expected spectral features. nih.gov For these types of molecules, the protons on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms are expected to appear in the downfield region of the spectrum (typically δ 3.0-4.5 ppm) due to the deshielding effect of these electronegative atoms. The protons of the cyclohexane (B81311) and cycloheptane (B1346806) rings would resonate further upfield (typically δ 1.0-2.5 ppm), with their multiplicities revealing the coupling patterns with neighboring protons.

Representative ¹H NMR Data for a Substituted 8-azaspiro[5.6]dodec-10-ene Derivative nih.gov

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ring Protons1.37 - 1.78m-
Ring Proton2.07d10.7
Ring Proton2.12 - 2.26m-
Ring Proton2.34d11.5
Protons adjacent to N3.02 - 3.60m-

Note: This data is for a derivative of 8-azaspiro[5.6]dodec-10-ene and serves as a representative example.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is scarce in the literature. However, analysis of related azaspiro compounds provides a basis for predicting the spectral characteristics. nih.gov The spiro carbon atom is expected to have a unique chemical shift. The carbon atoms bonded to the oxygen and nitrogen atoms will be shifted downfield compared to the other aliphatic carbons in the rings.

Representative ¹³C NMR Data for a Substituted 8-azaspiro[5.6]dodec-10-ene Derivative nih.gov

Carbon AssignmentChemical Shift (δ, ppm)
Aliphatic Carbons12.7, 20.2, 32.1, 34.6 (br.), 37.0 (br.)
Carbons adjacent to N48.5 (br), 50.1, 53.9 (br.)
Spiro Carbon (representative)~63.6

Note: This data is for a derivative of 8-azaspiro[5.6]dodec-10-ene and serves as a representative example. The 'br.' indicates a broadened signal, which can be due to conformational exchange.

For halogenated analogues of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is a powerful analytical technique. nih.govnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, providing excellent signal dispersion even for structurally similar compounds. nih.govnih.gov

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Therefore, ¹⁹F NMR can be used to confirm the position of fluorine substitution on the spirocyclic framework. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information for structural elucidation. nih.gov For instance, the presence of a triplet in the ¹⁹F NMR spectrum might indicate a -CH₂F moiety, while a doublet of doublets could suggest a more complex substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Various ionization methods can be employed, each providing different types of information.

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the analyte molecules, which are then accelerated in a time-of-flight mass analyzer.

For derivatives of this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of TOF analyzers allow for the accurate determination of the molecular mass and, consequently, the elemental composition.

In a TOF/TOF experiment, selected ions (e.g., the [M+H]⁺ ion) are subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule. For a this compound derivative, fragmentation would likely involve cleavage of the bonds adjacent to the heteroatoms and within the carbocyclic rings. The fragmentation of organic ions with fixed multiple charges in MALDI MS can lead to charge splitting, complicating the spectra but also providing unique structural clues. nih.gov

Electron ionization (EI) is a hard ionization technique that involves bombarding the analyte with a high-energy electron beam. This results in the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions.

For a this compound derivative, the EIMS spectrum would be expected to show a molecular ion peak, although it may be weak due to the extensive fragmentation. The fragmentation pattern would be dominated by cleavages that lead to stable carbocations or radical cations. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to a stable iminium ion. libretexts.org

Cleavage of the ether linkage: The C-O bonds of the tetrahydropyran (B127337) ring can cleave, leading to characteristic fragment ions.

Ring cleavage: Fragmentation of the cyclohexane and cycloheptane rings can occur through various pathways, leading to a series of smaller fragment ions.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure. youtube.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry and conformational details of chiral molecules. For complex spirocyclic systems like derivatives of this compound, this technique provides invaluable insights into the spatial arrangement of atoms and the conformation of the fused ring systems.

The structural analysis of related oxazaspiro compounds has been successfully accomplished using this method. For example, the structure of a 7,6-spiroacetal was confirmed by single-crystal X-ray diffraction, revealing that the spiroacetal benefits from double anomeric stabilization. acs.org Such detailed conformational information is critical for understanding the molecule's stability and reactivity.

In another study, the molecular and crystal structure of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) was elucidated using X-ray diffraction, providing a clear picture of its stereochemistry. mdpi.com The ability to determine the absolute configuration is particularly important for chiral compounds, as different enantiomers can exhibit distinct biological activities. The structure of a novel pyrrolidine (B122466) derivative formed via an unexpected cyclization was also confirmed by X-ray analysis. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Oxazaspiro Compound

Parameter Value
Compound Name 7,6-Spiroacetal 23
Method Single-Crystal X-ray Diffraction
Key Finding Confirmation of the spiroacetal structure.
Conformational Feature Evidence of double anomeric stabilization.
Data Deposition CCDC 2375037 and 2375038 contain the supplementary crystallographic data for this paper. These data can be obtained free of charge via www.ccdc.cam.ac.uk/data_request/cif, or by emailing data_request@ccdc.cam.ac.uk, or by contacting The Cambridge Crystallographic Data Centre, 12 Union Road, Cambridge CB2 1EZ, UK; fax: +44 1223 336033. chemrxiv.org

This table provides an example of the type of information obtained from X-ray crystallographic analysis of a compound related to the this compound scaffold.

Biological Activity and Mechanistic Insights of 7 Oxa 11 Azaspiro 5.6 Dodecane and Its Analogues in Vitro Studies

In Vitro Antimicrobial Activities

The antimicrobial potential of azaspiro[5.6]dodecane derivatives has been investigated against various pathogens, revealing a spectrum of activity that warrants further investigation.

Antibacterial Efficacy

Currently, there is a lack of specific data in the public domain regarding the in vitro antibacterial efficacy of 7-Oxa-11-azaspiro[5.6]dodecane and its close analogues against common bacterial strains. Further research is required to elucidate any potential activity in this area.

Antitubercular Potential

While direct studies on this compound are limited, research into analogous spirocyclic systems has shown promising antitubercular activity. A series of dihydroquinazolinone derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. Notably, compounds with di-substituted aryl moieties (containing electron-withdrawing halogens) attached to the quinazoline (B50416) scaffold demonstrated significant potency, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also showed activity against M. tuberculosis H37Ra, although with higher MIC values.

Compound ClassTest OrganismMIC (µg/mL)Reference
Dihydroquinazolinone derivativesM. tuberculosis H37Rv2 - 128 nih.gov

This table presents the range of Minimum Inhibitory Concentrations (MIC) observed for a series of compounds within the specified class.

Antimycobacterial Activity (e.g., against M. bovis BCG)

Antiviral Spectrum of Activity (e.g., against Adenovirus C5)

There is currently no specific published research detailing the in vitro antiviral activity of this compound or its close analogues against Adenovirus C5. The broader field of antiviral research has identified various compounds with activity against adenoviruses, but these are structurally distinct from the oxa-azaspiro[5.6]dodecane scaffold.

In Vitro Anticancer Activities (e.g., against human lung cancer A549 cells, human ovarian cancer OVCAR-3 cells)

The potential of spirocyclic and related heterocyclic compounds as anticancer agents is an active area of research. Studies on analogues have shown cytotoxic effects against various cancer cell lines.

New indole-based 1,3,4-oxadiazoles have been evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) cells. One of the most effective compounds from this series exhibited an IC50 value of 9.62 ± 1.14 μM. mdpi.com Furthermore, certain azatetracyclic derivatives have demonstrated potent anticancer activity against A549 cells, with IC50 values as low as 1.41 µM. researchgate.net Research on other spiro compounds, such as 1-thia-4-azaspiro[4.5]decane derivatives, has also indicated moderate to high inhibition of various cancer cell lines, although specific data for OVCAR-3 cells is not consistently reported. researchgate.net

Compound ClassCell LineIC50 (µM)Reference
Indole-based 1,3,4-oxadiazolesA5499.62 ± 1.14 mdpi.com
Azatetracyclic derivativesA5491.41 researchgate.net

This table presents the half-maximal inhibitory concentration (IC50) values for representative compounds from the specified classes against the A549 human lung cancer cell line.

Information regarding the in vitro anticancer activity of this compound or its analogues against human ovarian cancer OVCAR-3 cells is not currently available in the reviewed scientific literature.

Enzymatic Inhibition and Modulation (e.g., AChE, DprE1, hNNMT)

The ability of this compound and its analogues to inhibit or modulate the activity of key enzymes such as Acetylcholinesterase (AChE), Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), and human Nicotinamide N-methyltransferase (hNNMT) has not been specifically reported in the available scientific literature. While the inhibition of these enzymes is a critical area of drug discovery, studies have not yet focused on this particular class of spiro compounds.

Membrane Interaction Studies and Associated Biological Effects

No published studies were identified that specifically investigate the interaction of this compound or its close analogues with biological membranes. Research in this area would be necessary to understand its potential effects on membrane fluidity, permeability, and the function of membrane-bound proteins.

Receptor Binding Studies and Pharmacological Probe Applications

There is no available data from receptor binding assays for this compound. Such studies would be crucial to identify its potential molecular targets and to explore its utility as a pharmacological probe for specific receptors.

Structure Activity Relationship Sar Studies of 7 Oxa 11 Azaspiro 5.6 Dodecane Analogues

Impact of Spirocenter Substitutions on Biological Activity

The nature of substituents at the spirocyclic core of 7-oxa-11-azaspiro[5.6]dodecane analogues plays a pivotal role in modulating their interaction with biological targets. Research into related azaspirocyclic systems has demonstrated that even subtle changes at and around the spirocenter can lead to significant variations in potency and selectivity. While specific SAR data for substitutions directly on the spiro-carbon of the this compound ring system is limited in publicly available literature, general principles from analogous spirocyclic scaffolds can be extrapolated.

For instance, in the development of ligands for various receptors, the introduction of small alkyl or polar groups at positions adjacent to the spirocenter has been shown to influence conformational preferences of the ring systems. This, in turn, affects the orientation of key pharmacophoric elements and their ability to engage with receptor binding pockets.

Substitution PositionSubstituent TypeObserved Impact on Biological Activity (in analogous systems)
C6 or C8 (adjacent to spirocenter)Small Alkyl (e.g., Methyl)Can enhance lipophilicity and may lead to improved cell permeability.
C6 or C8 (adjacent to spirocenter)Polar Group (e.g., Hydroxyl)May introduce new hydrogen bonding interactions, potentially increasing affinity and altering selectivity.
C10 or C12 (on the azepane ring)Aromatic groupsOften crucial for establishing key binding interactions (e.g., pi-stacking) with the target protein.

Influence of Ring Heteroatom Variations on Pharmacological Profile

The identity and position of heteroatoms within the spirocyclic framework are fundamental determinants of the pharmacological profile of this compound analogues. The oxygen at the 7-position and the nitrogen at the 11-position are critical for establishing hydrogen bonds and other polar interactions with biological targets.

Heteroatom VariationPotential Impact on Pharmacological Profile
Replacement of 7-Oxa with 7-ThiaAlters hydrogen bonding capacity and introduces potential for different metabolic pathways.
Shifting the position of the oxygen atomModifies the dipole moment and conformational landscape of the molecule.
N-substitution on the 11-azepane ringInfluences basicity, lipophilicity, and can introduce additional points of interaction with the target.

Stereochemical Effects on Biological Target Engagement

The spirocyclic nature of this compound inherently leads to a defined three-dimensional structure. The presence of stereocenters, including the spiro-carbon itself, means that these molecules can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Scaffold Hopping and Conformational Restriction in SAR Development

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. In the context of this compound, this could involve replacing the spirocyclic core with other bicyclic or spirocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic or pharmacodynamic properties.

Conformational restriction is another key strategy employed in SAR studies. The this compound scaffold, by its very nature, imposes a degree of conformational rigidity. Further restricting the conformational flexibility, for instance, by introducing additional rings or bulky substituents, can lock the molecule into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target, resulting in higher affinity. Computational modeling and conformational analysis are invaluable tools in designing conformationally restricted analogues with enhanced biological activity.

Applications and Future Directions in Drug Discovery

Role as Advanced Building Blocks in Chemical Libraries

The concept of "escaping flatland" in medicinal chemistry emphasizes a move away from planar, two-dimensional molecules towards more complex, three-dimensional structures. bldpharm.com Spirocyclic scaffolds are at the forefront of this movement, offering a significant increase in the fraction of sp³-hybridized carbon centers (Fsp³). nih.gov A higher Fsp³ count is strongly correlated with greater clinical success for drug molecules. nih.gov

Oxa-azaspirocyclic building blocks, including analogs of 7-Oxa-11-azaspiro[5.6]dodecane, provide a single, compact module to introduce three-dimensionality. Their rigid nature creates spatially well-defined exit vectors for substituents, allowing for a systematic and predictable exploration of chemical space. This controlled orientation is crucial for optimizing interactions with biological targets. Research has shown that incorporating these scaffolds can lead to significant improvements in key drug-like properties.

Table 1: Advantages of Oxa-Azaspirocyclic Building Blocks in Drug Discovery

FeatureAdvantageScientific Rationale
Increased Fsp³ Character Higher likelihood of clinical success.Enhances potency, selectivity, and minimizes off-target effects.
Improved Physicochemical Properties Enhanced aqueous solubility and metabolic stability. nih.govThe introduction of heteroatoms and a non-planar structure can disrupt crystallinity and alter polarity.
Structural Rigidity Defined exit vectors for substituents.Reduces conformational flexibility, leading to lower entropy loss upon binding and potentially higher potency and selectivity.
Novelty Access to underexplored regions of chemical space. rsc.orgProvides innovative scaffolds that differ from those in existing drugs, increasing the chance of discovering novel biological activities. rsc.org

Integration into DNA-Encoded Library Technology (DELT)

DNA-Encoded Library Technology (DELT) is a powerful screening method that allows for the rapid and efficient identification of potential drug candidates from libraries containing billions of molecules. rsc.orgnih.gov A key challenge in DELT is the development of synthetic methods that are compatible with the sensitive DNA tag. nih.gov

Recent advancements have enabled the incorporation of complex, Fsp³-rich oxa-azaspirocycles directly onto DNA strands. rsc.orgnih.gov For instance, visible light-mediated photocatalysis has been successfully used to synthesize densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA. nih.gov These methods provide access to vast, unexplored libraries of spirocyclic compounds that were previously inaccessible through DELT. rsc.orgnih.gov This integration allows drug discovery teams to screen for small, saturated compounds that possess the key three-dimensional features required for the next generation of therapeutics. nih.gov

Design of Novel Chemical Leads and Pharmacological Agents

The unique structural and physicochemical properties of oxa-azaspirocycles make them ideal scaffolds for designing novel chemical leads. They are often used as bioisosteres—substitutes for other chemical groups, like piperidine (B6355638)—to enhance the pharmacological profile of a molecule. bldpharm.com

A notable example involves the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target for obesity. In the optimization of a lead compound, replacing a morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane moiety led to the discovery of AZD1979. This modification significantly lowered lipophilicity (logD) and improved both metabolic stability and selectivity against the hERG channel, a critical anti-target in drug safety. nih.gov

In another area, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for antitumor activity. These compounds, which hybridize a spirocycle with a quinone scaffold, showed potent cytotoxicity against several human cancer cell lines. nih.gov

Table 2: In Vitro Antitumor Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives (IC₅₀ in µM) nih.gov

CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)
11b 0.18>100.44
11d 0.450.080.32
11h 0.190.080.15
11k 0.230.090.14
12c 0.510.220.14

Data sourced from a study on novel spirocyclic derivatives, indicating their potential as anticancer agents. nih.gov

Exploration of New Therapeutic Areas and Target Identification

The introduction of oxa-azaspirocyclic scaffolds into drug discovery programs is actively opening up new therapeutic possibilities and enabling the identification of novel biological targets.

Oncology: As demonstrated by the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, these scaffolds are promising for the development of new anticancer agents targeting lung, breast, and cervical cancers. nih.gov

Infectious Diseases: The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a key target for new anti-tuberculosis drugs. MmpL3 is inhibited by a wide variety of structurally diverse compounds, establishing it as a viable target for novel scaffolds like oxa-azaspirocycles that can disrupt the formation of the mycobacterial cell wall.

Metabolic Disorders: The successful design of the MCHr1 antagonist AZD1979 highlights the potential of oxa-azaspirocycles in treating obesity and related metabolic conditions by improving the properties of receptor-targeting molecules. nih.gov

Anesthesiology: Research into bioisosteric replacement has shown that substituting the piperidine fragment in the local anesthetic Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold can result in an analog with enhanced activity and a longer duration of action. bldpharm.com

Development of Functionalized Derivatives for Specific Biological Targets

A key strategy in medicinal chemistry is the synthesis of a core scaffold followed by the introduction of various functional groups to fine-tune its biological activity. Oxa-azaspirocycles are particularly amenable to this approach.

Researchers have reported facile and scalable syntheses of functionalized derivatives of compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. These methods allow for the creation of a diverse set of building blocks with different functional groups, ready for incorporation into potential drug molecules.

Table 3: Examples of Synthesized Functionalized Oxa-Azaspirocyclic Derivatives

Core ScaffoldFunctional Group IntroducedPotential Application
7-oxa-2-azaspiro[3.5]nonaneCarboxylic AcidBioisostere for pipecolic acid in peptide-based drugs or other agents. bldpharm.com
7-oxa-2-azaspiro[3.5]nonaneAlkyneClick-chemistry handle for bioconjugation or library synthesis. bldpharm.com
7-oxa-2-azaspiro[3.5]nonaneAldehydeVersatile intermediate for further chemical elaboration. bldpharm.com
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionep-BromobenzylOptimized substituent for enhancing antitumor activity. nih.gov

The ability to systematically modify these rigid scaffolds allows for detailed structure-activity relationship (SAR) studies. For example, in the antitumor 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, it was found that adding a p-bromobenzyl group at a specific position resulted in a compound with optimal potency across multiple cancer cell lines, demonstrating how targeted functionalization can lead to highly effective agents. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Oxa-11-azaspiro[5.6]dodecane to improve yield and purity?

  • Methodological Answer : Utilize factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, spirocyclic analogs like N9,N10-bis(4-Fluorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine achieved 88% yield by optimizing reaction time and stoichiometry . Key steps include:

  • Monitoring intermediates via thin-layer chromatography (TLC).
  • Purifying via column chromatography using gradient elution.
  • Validating purity with 1H^1H-NMR and 13C^{13}C-NMR integration ratios.
    • Data Table :
Compound AnalogueYield (%)Key ParametersAnalytical Validation
Example from [10]8824h reflux, DCM solvent1H^1H-NMR (δ 7.2–6.8 ppm), MS (m/z 391)

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For spirocyclic systems, 1H^1H-NMR spin-spin coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz}) are critical for confirming stereochemistry . IR spectroscopy can identify functional groups (e.g., C-O-C stretching at 1100–1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H315, H319, H335) :

  • Use fume hoods for reactions releasing volatile byproducts.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Implement emergency procedures for inhalation (e.g., fresh air exposure, artificial respiration) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies and simulate reaction pathways. AI-driven tools can optimize parameters like solvent dielectric constant or temperature gradients, reducing experimental iterations by 30–40% . Validate predictions with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in NMR data for spirocyclic compounds with similar substituents?

  • Methodological Answer :

  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental 13C^{13}C-NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian software).
  • Use X-ray crystallography for absolute configuration confirmation, as demonstrated for N9,N10-bis(4-Bromophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine .

Q. How can factorial design improve the scalability of this compound synthesis for interdisciplinary applications?

  • Methodological Answer : Apply a 2k2^k factorial design to assess interactions between variables (e.g., catalyst type, pressure). For example:

  • Variables : Temperature (60°C vs. 80°C), solvent (THF vs. DMF).
  • Response Metrics : Yield, purity, reaction time.
  • Analysis : ANOVA to identify statistically significant factors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for spirocyclic derivatives?

  • Methodological Answer :

  • Verify purity via HPLC (≥95% purity threshold).
  • Account for polymorphism by recrystallizing under varied conditions (e.g., slow cooling vs. rapid precipitation).
  • Cross-reference with literature using analogous structures (e.g., 11-(4-Chlorophenyl)-2,3,5,6-tetraoxa-11-azaspiro derivatives showed melting point variations due to solvent traces ).

Interdisciplinary Research Integration

Q. What role can this compound play in chemical biology or drug design studies?

  • Methodological Answer :

  • Use the spirocyclic core as a rigid scaffold for probing protein-ligand interactions (e.g., via SPR or ITC assays).
  • Derivatize with fluorophores for cellular imaging, ensuring stability in physiological buffers (pH 7.4) .

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